molecular formula C12H16O2 B12072610 3-(3,4-Dimethylphenyl)butanoic acid

3-(3,4-Dimethylphenyl)butanoic acid

Cat. No.: B12072610
M. Wt: 192.25 g/mol
InChI Key: AQGQWHNCURARHT-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylphenyl)butanoic acid is an organic compound with the molecular formula C12H16O2 It is a derivative of butanoic acid, where the butanoic acid chain is substituted with a 3,4-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethylphenyl)butanoic acid typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to introduce the acyl group onto the aromatic ring. The general reaction scheme is as follows:

    Friedel-Crafts Acylation:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethylphenyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 3-(3,4-dimethylphenyl)butanone or this compound.

    Reduction: Formation of 3-(3,4-dimethylphenyl)butanol or 3-(3,4-dimethylphenyl)butanal.

    Substitution: Formation of halogenated derivatives such as 3-(3,4-dimethylphenyl)-4-chlorobutanoic acid.

Scientific Research Applications

3-(3,4-Dimethylphenyl)butanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dimethylphenyl)propanoic acid
  • 3-(3,4-Dimethylphenyl)pentanoic acid
  • 3-(3,4-Dimethylphenyl)hexanoic acid

Uniqueness

3-(3,4-Dimethylphenyl)butanoic acid is unique due to its specific substitution pattern on the aromatic ring and the length of the aliphatic chain

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

3-(3,4-dimethylphenyl)butanoic acid

InChI

InChI=1S/C12H16O2/c1-8-4-5-11(6-9(8)2)10(3)7-12(13)14/h4-6,10H,7H2,1-3H3,(H,13,14)

InChI Key

AQGQWHNCURARHT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C)CC(=O)O)C

Origin of Product

United States

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